Indomethacin sodium trihydrate

Descripción general

Descripción

La indometacina sódica es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza comúnmente para reducir la fiebre, el dolor, la rigidez y la hinchazón causadas por la inflamación. Funciona inhibiendo la producción de prostaglandinas, que son moléculas de señalización endógenas conocidas por causar estos síntomas . La indometacina sódica es un derivado del ácido indolacético y es conocida por sus potentes propiedades antiinflamatorias, analgésicas y antipiréticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de indometacina sódica típicamente involucra la reacción de 4-metoxifenilhidrazina con metil levulato bajo condiciones catalizadas por ácido para formar una fenilhidrazona. Este intermedio se somete a isomerización a una enamina, seguida de una transposición sigmatrópica cíclica [3,3] . El producto final se convierte entonces a su forma de sal sódica.

Métodos de Producción Industrial: La producción industrial de indometacina sódica implica la síntesis a gran escala utilizando vías de reacción similares, pero optimizadas para obtener rendimientos y pureza más altos. El proceso incluye pasos de purificación rigurosos, como cristalización y filtración, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La indometacina sódica se somete a diversas reacciones químicas, entre ellas:

Oxidación: La indometacina sódica puede oxidarse para formar diferentes metabolitos.

Reducción: Puede reducirse bajo condiciones específicas para producir diferentes derivados.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo indol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación y nitración son comunes, utilizando reactivos como cloro y ácido nítrico.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la indometacina, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Management of Rheumatic Diseases

Indomethacin sodium trihydrate is primarily indicated for the treatment of moderate to severe rheumatoid arthritis, ankylosing spondylitis, and osteoarthritis. It provides symptomatic relief during acute flares of these chronic conditions. Studies have shown that indomethacin is effective in reducing pain and inflammation, often demonstrating superior efficacy compared to other NSAIDs like aspirin .

2. Acute Gouty Arthritis

This compound is also utilized in the management of acute gouty arthritis. Indomethacin can significantly alleviate the pain associated with gout attacks, typically administered at a dosage of 50 mg three times daily until symptoms improve .

3. Patent Ductus Arteriosus in Neonates

One of the most critical applications of this compound is its use in treating patent ductus arteriosus (PDA) in premature infants. A landmark study indicated that intravenous administration of indomethacin resulted in successful ductal closure within 48 hours for approximately 79% of treated neonates, compared to only 28% in the placebo group . This application underscores its importance in neonatal care.

Experimental Research Applications

1. Cancer Research

Indomethacin has been investigated for its potential role in cancer therapy, particularly concerning desmoid tumors. Case studies have reported varying responses to indomethacin treatment among patients with refractory desmoid tumors, with some achieving complete remission while others showed no significant response . Additionally, animal studies have demonstrated that indomethacin may reduce the incidence of colon tumors when administered prior to exposure to carcinogens .

| Study Type | Findings |

|---|---|

| Case Studies | Varying responses in desmoid tumors |

| Animal Studies | Reduced incidence of colon tumors |

2. Inflammation and Pain Management

Research has consistently shown that indomethacin effectively reduces inflammation and pain across various conditions beyond rheumatological diseases. For instance, it has been successfully used for postoperative pain management and conditions like bursitis and tendinitis .

Pharmacodynamics and Mechanism of Action

This compound exerts its effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain pathways. This mechanism underlies its efficacy in treating inflammatory disorders and acute pain episodes .

Safety and Side Effects

While indomethacin is effective for many conditions, it is not without risks. Common side effects include gastrointestinal issues such as ulcers and bleeding, cardiovascular risks, and renal impairment, particularly in neonates receiving intravenous formulations . The benefits must be weighed against these potential adverse effects when considering therapy.

Mecanismo De Acción

La indometacina sódica ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que es responsable de la conversión del ácido araquidónico en prostaglandinas. Esta inhibición reduce la producción de prostaglandinas, aliviando así la inflamación, el dolor y la fiebre . Además, se ha demostrado que la indometacina sódica reduce el flujo sanguíneo cerebral mediante la modulación de las vías del óxido nítrico y la vasoconstricción precapilar intracraneal .

Compuestos Similares:

Diclofenaco: Otro AINE con propiedades antiinflamatorias similares, pero con una estructura química diferente.

Sulindac: Un AINE que también es un derivado del ácido indolacético, similar a la indometacina sódica.

Ibuprofeno: Un AINE ampliamente utilizado con una estructura química diferente, pero con efectos terapéuticos similares.

Singularidad: La indometacina sódica es única debido a sus potentes efectos antiinflamatorios y su capacidad para inhibir no selectivamente ambas enzimas COX-1 y COX-2. También es uno de los primeros AINE utilizados en el tratamiento sintomático de la migraña y los trastornos de dolor de cabeza responsivos a la indometacina .

Comparación Con Compuestos Similares

Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.

Sulindac: An NSAID that is also an indole-acetic acid derivative, similar to indomethacin sodium.

Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness: Indomethacin sodium is unique due to its potent anti-inflammatory effects and its ability to inhibit both COX-1 and COX-2 enzymes non-selectively. It is also one of the first NSAIDs to be used in the symptomatic treatment of migraine and indomethacin-responsive headache disorders .

Actividad Biológica

Indomethacin sodium trihydrate is a non-steroidal anti-inflammatory drug (NSAID) widely used for its anti-inflammatory, analgesic, and antipyretic properties. This compound is particularly significant in clinical settings for managing conditions such as patent ductus arteriosus (PDA) in neonates and for various inflammatory disorders in adults. Below is a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and relevant research findings.

Indomethacin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, indomethacin has been shown to inhibit phospholipase A2, further reducing the availability of arachidonic acid for prostaglandin synthesis .

The compound's ability to modulate vascular responses is notable; it has been identified as a potent vasoconstrictor that can decrease cerebral blood flow, which may have implications in treating conditions like PDA .

Pharmacokinetics

This compound demonstrates a linear pharmacokinetic profile with nearly complete bioavailability following oral administration (approximately 100%) and a significant absorption rate when administered rectally (80-90%) or intravenously . The drug's half-life is dose-dependent, affecting both plasma and renal clearance rates.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability (oral) | ~100% |

| Bioavailability (rectal) | 80-90% |

| Half-life | Dose-dependent |

| Peak plasma concentration | Achieved within 4 hours |

Patent Ductus Arteriosus (PDA)

This compound is extensively used in neonatology for the treatment of PDA. Multiple studies have demonstrated its efficacy in promoting the closure of this condition. For instance, a randomized controlled trial showed that indomethacin administration resulted in successful closure in 82% of treated neonates compared to only 19% in the placebo group .

Case Study Highlights:

- Christmann et al. (2002) : Demonstrated significant decreases in cerebral blood flow velocity following bolus doses of indomethacin in preterm infants with PDA.

- Yeh et al. (1981) : Found that indomethacin was superior to placebo for PDA closure with improved dynamic lung compliance .

Anti-inflammatory Effects

In adults, indomethacin is utilized for treating inflammatory conditions such as arthritis and gout. Its efficacy is attributed to its ability to reduce pain and inflammation by inhibiting prostaglandin synthesis.

Adverse Effects

While effective, this compound is associated with several adverse effects due to its mechanism of action. These include gastrointestinal complications such as ulceration and bleeding, as well as cardiovascular risks like myocardial infarction and stroke .

Stability and Storage

Research indicates that reconstituted solutions of this compound are stable for up to 14 days when stored appropriately. Solutions stored at lower temperatures (2-6°C) retain more than 95% of their initial concentration compared to those kept at room temperature .

Table 2: Stability Data for this compound

| Storage Condition | Retention after 14 Days |

|---|---|

| 2-6 °C | >95% |

| Room Temperature | >89% |

Propiedades

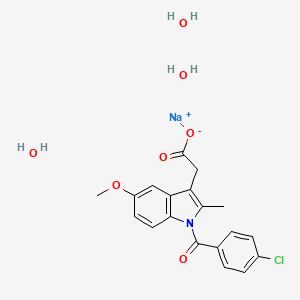

IUPAC Name |

sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4.Na/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;/h3-9H,10H2,1-2H3,(H,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHRGKDWGWORNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53-86-1 (Parent) | |

| Record name | Indomethacin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20227631 | |

| Record name | Indomethacin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-54-1, 74252-25-8 | |

| Record name | Indomethacin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOMETHACIN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C9D998830 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of indomethacin sodium trihydrate?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating these symptoms [, ].

Q2: Are there compatibility concerns when administering this compound intravenously alongside other neonatal medications?

A3: While not directly addressed in the provided abstracts, visual compatibility studies are crucial to ensure that this compound, when co-administered with other drugs via continuous infusion, doesn't result in physical incompatibilities like precipitation []. Such incompatibilities could impact drug efficacy and potentially pose risks to neonates.

Q3: How does indomethacin impact protein metabolism in the context of liver dysfunction?

A4: Research suggests that indomethacin may not significantly alter protein dynamics in cases of liver dysfunction. Studies using a rat model of liver dysfunction (portacaval shunt) showed that indomethacin did not influence protein turnover or urinary nitrogen excretion following the administration of leukocyte endogenous mediator (LEM), a pyrogenic factor []. This contrasts with the effects observed in sham-operated rats, where indomethacin reduced LEM-induced protein catabolism.

Q4: Has the use of antenatal corticosteroids been found to influence the effects of prophylactic indomethacin in extremely low-birth-weight infants?

A5: A post hoc subgroup analysis of the Trial of Indomethacin Prophylaxis in Preterms, involving extremely low-birth-weight infants (500-999 g), found little evidence that adequate exposure to antenatal corticosteroids (at least 24 hours before delivery) significantly altered the immediate or long-term effects of prophylactic indomethacin []. This suggests that the benefits and risks associated with prophylactic indomethacin in this population are likely consistent regardless of antenatal corticosteroid exposure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.